1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid
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Overview
Description
. This compound is characterized by the presence of a dichlorobenzyl group, a nitro group, and a pyrazole ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves several steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 3-nitro-1H-pyrazole-5-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dichlorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
3,5-Dichlorobenzyl derivatives: These compounds have similar chemical structures but may differ in their reactivity and biological activity.
Nitro-pyrazole derivatives: These compounds share the pyrazole ring and nitro group but may have different substituents on the ring, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7Cl2N3O4 |
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Molecular Weight |
316.09 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2N3O4/c12-7-2-1-6(3-8(7)13)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18) |
InChI Key |
NADOPLPVPDVKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)Cl)Cl |
Origin of Product |
United States |
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